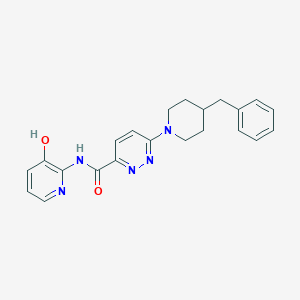
3-Pentan-3-ylazetidine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pentan-3-ylazetidine;hydrochloride is a chemical compound with the CAS Number: 2580180-03-4 . It has a molecular weight of 163.69 and its IUPAC name is 3-(pentan-3-yl)azetidine hydrochloride . The compound is usually stored at a temperature of 4°C and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H17N.ClH/c1-3-7(4-2)8-5-9-6-8;/h7-9H,3-6H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 163.69 . It is stored at a temperature of 4°C .Aplicaciones Científicas De Investigación
1. Chemical Rearrangements and Synthesis
3-Pentan-3-ylazetidine hydrochloride is part of a class of compounds involved in chemical rearrangements and synthesis processes. For instance, 2-hydroxyalkylazetidines, a related compound, undergo a rearrangement into 3-fluoropyrrolidines, involving a 1-azoniabicyclo[2.1.0]pentane intermediate (Drouillat et al., 2008). This demonstrates the compound's relevance in the synthesis of new chemical entities through rearrangement reactions.
2. Medicinal Chemistry and Drug Design
3-Pentan-3-ylazetidine hydrochloride has potential applications in medicinal chemistry. Small aliphatic rings, like those in azetidines, are increasingly exploited in medicinal chemistry for their physicochemical properties and as functional group bioisosteres (Bauer et al., 2021). These compounds provide opportunities for drug design, especially in the development of novel therapeutics with improved metabolic stability and bioavailability.
3. Boron Delivery in Neutron Capture Therapy
In the field of cancer therapy, specifically boron neutron capture therapy, derivatives of compounds similar to 3-Pentan-3-ylazetidine have been synthesized and evaluated. For example, 3-carboranylthymidine analogues have shown promise in prolonging survival in glioma-bearing rats, suggesting their potential in therapeutic applications (Byun et al., 2006).
4. Industrial Catalysis and Green Chemistry
The synthesis of N-(pentan-3-ylidene)-3,4-dimethyl aniline catalyzed by acidic ionic liquids is an example of industrial application, demonstrating the compound's role in facilitating chemical reactions in a more environmentally friendly manner (Xu Dan-qian, 2011).
5. Materials Science and Imaging Applications
In materials science, derivatives of pentan-3-yl compounds are used in the development of radiopaque compounds for X-ray imaging applications. These compounds, such as 4,4-bis(4-hydroxy-3,5-diiodophenyl)pentanoic acid, show potential in clinical imaging due to their high radiopacity (Gopan et al., 2021).
6. Electrochemical Analysis and Sensor Technology
Electrochemical DNA biosensors using pentamidine analogues, with structures similar to 3-Pentan-3-ylazetidine, have been developed for rapid evaluation of chemical compounds interacting with DNA. This has implications in the development of new chemotherapeutics and the study of drug-DNA interactions (Szpakowska et al., 2006).
Safety and Hazards
The safety information for 3-Pentan-3-ylazetidine;hydrochloride indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
3-pentan-3-ylazetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-3-7(4-2)8-5-9-6-8;/h7-9H,3-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUZTRQKUNAAJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1CNC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





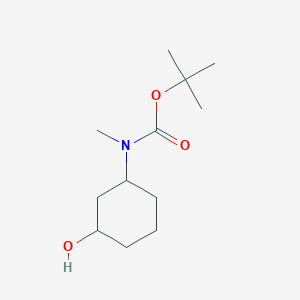
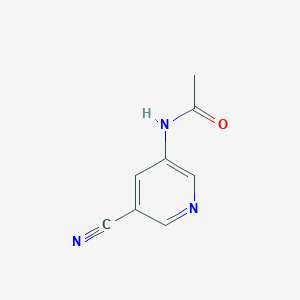

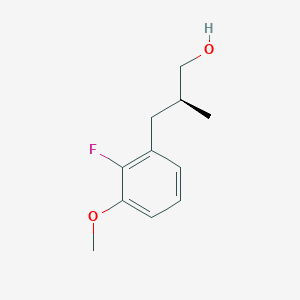
![N-[(5-Bromothiophen-2-yl)methyl]-2-chloro-N-(3-hydroxypropyl)acetamide](/img/structure/B3001175.png)
![2-[1-(Trifluoromethyl)cyclobutyl]acetic acid](/img/structure/B3001177.png)
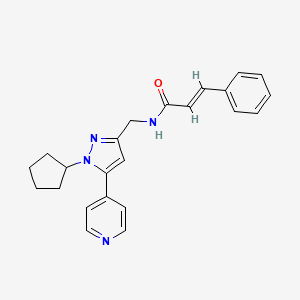
![6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-3-carbonitrile](/img/structure/B3001179.png)
